Saquayamycin B1 - 99260-68-1

Saquayamycin B1

Catalog Number: EVT-1762821
CAS Number: 99260-68-1
Molecular Formula: C31H32O12
Molecular Weight: 596.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Saquayamycin B1 (Saq B1) is an angucycline glycoside, a class of polyketone compounds characterized by a benzanthracene ring system. [, ] It is a secondary metabolite produced by various strains of marine-derived Streptomyces sp. bacteria. [, ] Saq B1 has garnered significant interest in scientific research due to its potent cytotoxic activity against various cancer cell lines, making it a promising candidate for anticancer drug development. [, ]

Synthesis Analysis

While Saq B1 is naturally produced by Streptomyces sp., its complex structure presents challenges for total chemical synthesis. Currently, there is no reported method for the total synthesis of Saq B1. Research primarily focuses on enhancing its production through strain improvement and fermentation optimization techniques. []

Molecular Structure Analysis

The molecular structure of Saq B1 comprises a benzanthracene ring system decorated with various functional groups, including hydroxyl, methyl, and ketone moieties. [, ] A key structural feature is the presence of a sugar moiety attached to the aglycone core. This sugar moiety plays a crucial role in the biological activity of Saq B1. []

Mechanism of Action

Saq B1 exhibits its anticancer activity primarily through the inhibition of the PI3K/AKT signaling pathway. [] This pathway plays a crucial role in regulating various cellular processes, including cell growth, proliferation, survival, and motility. [] By inhibiting this pathway, Saq B1 effectively suppresses cancer cell proliferation, induces apoptosis (programmed cell death), and hinders migration and invasion capabilities. [] Computational docking studies suggest that Saq B1 directly binds to PI3Kα, the catalytic subunit of PI3K, thereby disrupting downstream signaling. []

Applications

The primary scientific application of Saq B1 is in anticancer research. Its potent cytotoxic activity against various cancer cell lines, including breast cancer [], colorectal cancer [], and potentially others, highlights its potential as a lead compound for developing novel anticancer therapeutics. Research has demonstrated that Saq B1:

  • Inhibits cancer cell proliferation: Saq B1 effectively reduces the viability and growth of breast cancer (MCF-7, MDA-MB-231, BT-474) [] and colorectal cancer (SW480, SW620) [] cells in a dose- and time-dependent manner.
  • Induces apoptosis: Saq B1 promotes programmed cell death in colorectal cancer cells [], highlighting its potential to eliminate cancerous cells.
  • Suppresses migration and invasion: Saq B1 effectively inhibits the migration and invasion of MDA-MB-231 breast cancer cells [] and colorectal cancer cells [], suggesting its potential to prevent metastasis, a major challenge in cancer treatment.
  • Exhibits selectivity towards cancer cells: Notably, Saq B1 displays lower cytotoxicity towards normal human hepatocyte cells (QSG-7701) compared to cancer cells [], indicating potential for a favorable therapeutic window with reduced side effects.

Moromycin B

    Compound Description: Moromycin B (Mor B) is an angucycline antibiotic produced by marine-derived Streptomyces sp. It belongs to a class of polyketone compounds containing benzanthracene. [] Moromycin B displayed potent anti-proliferative activity against MCF-7, MDA-MB-231, and BT-474 breast cancer cell lines, with IC50 values ranging from 0.16 to 0.67 μM. []

    Relevance: Moromycin B is structurally related to Saquayamycin B1 as they are both angucycline glycosides isolated from the same Streptomyces species. [, ] They share a core benzanthracene ring system and differ in the substituents on this core structure.

Saquayamycin B

    Compound Description: Saquayamycin B (Saq B) is an angucycline antibiotic produced by marine-derived Streptomyces sp. It is a polyketone compound containing benzanthracene. [] Saquayamycin B displayed potent anti-proliferative activity against MCF-7, MDA-MB-231, and BT-474 breast cancer cell lines, with IC50 values ranging from 0.16 to 0.67 μM. [] Moreover, Saquayamycin B inhibited the migration and invasion of MDA-MB-231 cells in a dose-dependent manner. []

    Relevance: Saquayamycin B is structurally very similar to Saquayamycin B1, likely differing only in the configuration of a single chiral center. [] Both compounds are angucycline glycosides isolated from the same Streptomyces species and share a core benzanthracene ring system.

Landomycin N

    Compound Description: Landomycin N (Lan N) is an angucycline antibiotic produced by marine-derived Streptomyces sp. It is a polyketone compound containing benzanthracene. []

    Relevance: Landomycin N shares structural similarities with Saquayamycin B1. Both are classified as angucycline glycosides and are derived from the same Streptomyces species. They possess a common benzanthracene ring system, with variations in the substituent groups attached to this core structure. []

Rabelomycin

    Compound Description: Rabelomycin is an angucycline antibiotic produced by Streptomyces dengpaensis XZHG99T. [] Strain improvement efforts targeting Streptomyces dengpaensis XZHG99T resulted in a significant increase in the production of both rabelomycin and Saquayamycin B1. []

    Relevance: Rabelomycin is produced by the same bacterial strain as Saquayamycin B1 and both are classified as angucyclines. [] This suggests a close structural relationship between these two compounds.

Grincamycin L

    Compound Description: Grincamycin L is a known angucycline glycoside. []

    Relevance: Grincamycin L was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Vineomycinone B2

    Compound Description: Vineomycinone B2 is a known angucycline glycoside. []

    Relevance: Vineomycinone B2 was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Fridamycin D

    Compound Description: Fridamycin D is a known angucycline glycoside. []

    Relevance: Fridamycin D was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Vineomycin E

    Compound Description: Vineomycin E is a new angucycline glycoside. []

    Relevance: Vineomycin E was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Vineomycin F

    Compound Description: Vineomycin F is a new angucycline glycoside that contains an unusual ring-cleavage deoxy sugar. []

    Relevance: Vineomycin F was isolated from the same Streptomyces species as Saquayamycin B1, suggesting structural similarities within the angucycline class. []

Properties

CAS Number

99260-68-1

Product Name

Saquayamycin B1

IUPAC Name

(3R,4aR,12bS)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,4a,8,12b-tetrahydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C31H32O12

Molecular Weight

596.6 g/mol

InChI

InChI=1S/C31H32O12/c1-12-17(32)8-20-28(41-12)43-27-13(2)40-18(9-19(27)42-20)14-4-5-15-22(24(14)34)25(35)16-6-7-30(38)11-29(3,37)10-21(33)31(30,39)23(16)26(15)36/h4-7,12-13,18-20,27-28,34,37-39H,8-11H2,1-3H3/t12-,13+,18+,19+,20-,27+,28-,29-,30-,31-/m0/s1

InChI Key

CTSPXNCFVRSKKD-AYIWFLJGSA-N

SMILES

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C

Canonical SMILES

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)O)O)O)O)OC7CC(=O)C(OC7O2)C

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C[C@]6([C@@]5(C(=O)C[C@](C6)(C)O)O)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.